molecular formula C6H8IN3 B15147821 2-Hydrazinyl-4-iodo-3-methylpyridine

2-Hydrazinyl-4-iodo-3-methylpyridine

Cat. No.: B15147821
M. Wt: 249.05 g/mol
InChI Key: LREDNLYYPMVVDL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Chemical Research

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of modern organic synthesis and chemical research. nih.govresearchgate.net Its derivatives are integral components in a vast array of applications, from pharmaceuticals and agrochemicals to materials science. nih.gov The unique electronic properties of the pyridine nucleus, characterized by an electron-deficient ring system, make it a versatile scaffold for a wide range of chemical transformations. nih.gov

In medicinal chemistry, pyridine-containing compounds have garnered significant interest due to their ability to act as pharmacophores, influencing the biological activity of a molecule. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. This has led to the discovery of numerous broad-spectrum therapeutic agents. nih.gov

Importance of Hydrazinyl and Halogen Moieties in the Design and Reactivity of Pyridine Derivatives

The introduction of hydrazinyl (–NHNH2) and halogen (e.g., iodo) moieties onto the pyridine scaffold dramatically expands its chemical reactivity and potential applications. Hydrazinyl groups are valuable synthetic intermediates, often serving as precursors for the construction of various heterocyclic systems. nih.gov The N-N single bond in hydrazines is a key structural motif in many bioactive agents, and these compounds are utilized in the synthesis of derivatives with a wide spectrum of pharmaceutical applications, including antitumor, antibacterial, and anti-inflammatory agents. nih.govnih.gov

Halogen atoms, particularly iodine, play a crucial role in the functionalization of pyridine rings. alfa-chemistry.com Halopyridines are key building blocks for the synthesis of pharmaceuticals and agrochemicals. researchgate.net The carbon-iodine bond is relatively weak, making iodinated pyridines excellent substrates for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govnih.gov This allows for the facile introduction of a wide range of substituents onto the pyridine ring, enabling the synthesis of complex molecular architectures. The position of the halogen substituent significantly influences the reactivity and regioselectivity of these reactions. mdpi.com

Overview of Current Research Trajectories for 2-Hydrazinyl-4-iodo-3-methylpyridine and Structurally Related Systems

While specific research on "this compound" is not extensively documented in publicly available literature, its structural motifs suggest its utility as a valuable intermediate in synthetic and medicinal chemistry. A notable application of this compound is its use as an intermediate in the synthesis of inhibitors of the KEAP1-Nrf2 protein-protein interaction. google.com This pathway is a significant target in the development of treatments for a range of diseases involving oxidative stress and inflammation, including neurodegenerative diseases, kidney disease, and inflammatory bowel disease. google.com

The combination of the nucleophilic hydrazinyl group and the reactive iodo group on a substituted pyridine core makes this molecule a versatile building block. Research on structurally related hydrazinylpyridines and iodopyridines is focused on their application in drug discovery and the development of novel synthetic methodologies. The reactivity of the hydrazinyl moiety can be exploited to form various heterocyclic systems, while the iodo group provides a handle for introducing molecular diversity through cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8IN3

Molecular Weight

249.05 g/mol

IUPAC Name

(4-iodo-3-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8IN3/c1-4-5(7)2-3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

LREDNLYYPMVVDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1NN)I

Origin of Product

United States

Synthetic Methodologies for 2 Hydrazinyl 4 Iodo 3 Methylpyridine and Analogous Structures

Strategies for Introducing the Hydrazinyl Group on Pyridine (B92270) Rings

The introduction of a hydrazinyl (-NHNH2) group onto a pyridine ring is a key transformation for creating valuable intermediates in pharmaceutical synthesis. acs.org Several chemical strategies can be employed to achieve this, each with its own advantages and substrate scope.

Nucleophilic aromatic substitution (SNAr) is a primary and widely utilized method for functionalizing pyridine rings. Halogenated pyridines, particularly those with a halogen at the 2- or 4-position, are highly susceptible to substitution by nucleophiles. quimicaorganica.orgstackexchange.com This enhanced reactivity is due to the ability of the electronegative ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comnih.gov When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a stabilizing feature not possible with attack at the C-3 position. stackexchange.com

The reaction of a 2-halopyridine with hydrazine (B178648) or hydrazine hydrate (B1144303) serves as a direct route to 2-hydrazinylpyridine derivatives. The reaction proceeds via an addition-elimination mechanism, where hydrazine attacks the carbon atom bearing the halogen, and the halide is subsequently eliminated as a leaving group. quimicaorganica.orgyoutube.com

The efficiency of this substitution depends on several factors, including the nature of the halogen leaving group (I > Br > Cl > F for the second, rate-determining step) and the reaction conditions. sci-hub.se Solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or alcohols are commonly used, often at elevated temperatures to drive the reaction to completion. sci-hub.segoogle.com In some patented procedures, an excess of hydrazine hydrate is used to ensure the complete conversion of the starting halopyridine. google.com

Starting MaterialNucleophileSolventConditionsProductReference
2,3-dichloropyridine80% Hydrazine hydrateN,N-dimethylformamide130 °C, 10 hours3-chloro-2-hydrazinopyridine google.com
2-mercapto-3H-imidazol[4-5b]pyridineHydrazine hydrateEthanol (B145695)Reflux2-hydrazinyl-3H-imidazol[4,5b]pyridine researchgate.net
2-iodopyridineSodium phenylsulfide (PhSNa)HMPA or NMP~100 °C, 0.5-3 min (Microwave)2-phenylthiopyridine sci-hub.se
3-fluoro-2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyridineHydrazineNot specifiedNot specified3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine acs.org

Reductive amination, or more specifically reductive hydrazination, presents an alternative pathway for installing a hydrazinyl group. This method typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with hydrazine to form a hydrazone intermediate, which is then selectively reduced to the corresponding hydrazine. nih.gov

For pyridine scaffolds, this would necessitate a precursor such as a 2-formylpyridine or a 2-acetylpyridine. The hydrazone formed from this precursor can be reduced using various reducing agents. A notable development in this area is the use of imine reductases (IREDs) for biocatalytic reductive hydrazinations, offering a method that proceeds under mild conditions. nih.gov

Additionally, nickel-catalyzed reductive amination has been demonstrated using hydrazine hydrate as a source for both the nitrogen and the hydrogen, eliminating the need for high-pressure hydrogen gas and ammonia (B1221849). rsc.org This approach provides a general and facile methodology for the conversion of aldehydes and ketones to their corresponding amines or, in this context, hydrazines. rsc.org

Hydrazinolysis refers to the cleavage of a bond by reaction with hydrazine. In the context of synthesizing hydrazinylpyridines, this typically involves the displacement of a leaving group other than a halogen from an activated pyridine ring. For example, ester or acyl groups can be converted into hydrazides. mdpi.com While this is a common reaction, its direct application to form a C-N bond with the pyridine ring is less straightforward unless a suitable precursor is available.

A more relevant application is the reaction of hydrazine with pyridine derivatives containing good leaving groups activated by the ring's electronics. For instance, the conversion of ester groups into hydrazide derivatives via hydrazinolysis is a well-established transformation. mdpi.com In some heterocyclic systems, hydrazinolysis can displace groups like a mercapto (-SH) group. The synthesis of 2-hydrazinyl-3H-imidazol[4,5b]pyridine was achieved by reacting 2-mercapto-3H-imidazol[4-5b]pyridine with hydrazine hydrate, demonstrating the displacement of a thiol-related group. researchgate.net The term can also be used more broadly to describe the nucleophilic substitution reaction with hydrazine, as seen in the reaction with halopyridines.

Regioselective Halogenation and Iodination Techniques for Pyridine Scaffolds

Achieving regioselective halogenation, particularly iodination, of a substituted pyridine ring like 3-methylpyridine (B133936) is a significant synthetic challenge. The electronic properties of the pyridine ring make it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions that can be incompatible with sensitive functional groups. nih.gov

Direct C–H iodination of pyridine rings is an attractive strategy as it avoids the need for pre-functionalization. Recent advancements have led to the development of radical-based iodination protocols. One such method uses potassium persulfate (K₂S₂O₈) and sodium iodide, which has been shown to effect C3 and C5 iodination on pyridone and pyridine rings. scispace.comrsc.org The regioselectivity is governed by a complex interplay of electronic and steric factors. For a 3-methylpyridine substrate, direct iodination would likely be directed to the positions ortho and para to the nitrogen, but the directing effect of the methyl group must also be considered, potentially leading to mixtures of isomers.

The electrophilic iodination of aromatic substrates can be challenging due to the low reactivity of iodine. mdpi.com Therefore, reactions often require activating agents or harsh acidic conditions. nih.govmdpi.com An alternative, environmentally friendly approach involves the mechanochemical grinding of pyrimidine (B1678525) derivatives with molecular iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions, which achieves regioselective iodination at the C5 position. mdpi.com While developed for pyrimidines, the principles could be explored for pyridine systems.

Halogen dance (HD) reactions provide a powerful, albeit complex, tool for the synthesis of substituted pyridines that are difficult to access through other means. rsc.org This base-catalyzed isomerization involves the migration of a halogen atom from one position to another on the aromatic ring. clockss.orgresearchgate.net The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA) or n-butyl lithium, which deprotonates the ring to form a pyridyl anion. This intermediate can then rearrange, moving the halogen to a more thermodynamically stable position, before being trapped by an electrophile. researchgate.net

This methodology allows for remote functionalization, enabling the introduction of substituents at positions that are not directly accessible via classical metalation or substitution reactions. clockss.org For instance, a halogen at the 2-position of a pyridine ring could potentially "dance" to the 3- or 4-position under the influence of a strong base. The direction and feasibility of the migration are influenced by directing groups (DMGs) on the ring and the stability of the anionic intermediates. clockss.orgresearchgate.net This technique could be envisioned as a key step in synthesizing 4-iodo-3-methylpyridine (B3031273) derivatives by starting with an isomeric halopyridine and inducing rearrangement to the desired 4-halo isomer before substitution with hydrazine.

Reaction TypeKey FeaturesTypical ReagentsApplicationReference(s)
Halogen Dance (HD)Base-catalyzed halogen migration on an aromatic ring.LDA, n-BuLiSynthesis of isomers not accessible by direct functionalization. clockss.org, researchgate.net
MechanismDeprotonation followed by rearrangement and electrophilic trapping.Strong base, electrophile (e.g., I₂)Enables remote functionalization of pyridine scaffolds. clockss.org, rsc.org
Common Shifts1,2-halogen shifts are common, but 1,3- and 1,4-shifts are also possible.Varies with substrateFlexible functionalization of heterocycles. clockss.org

Strategies for Differential Halogenation and Selective Functionalization on Pyridine Rings

The precise installation of halogen atoms and other functional groups onto a pyridine ring is a significant challenge due to the electronic properties of the heterocycle. However, modern synthetic chemistry offers several powerful strategies to achieve high regioselectivity.

One advanced method for achieving 3-selective halogenation involves the temporary opening of the pyridine ring to form acyclic Zincke imine intermediates. nsf.govchemrxiv.org This process transforms the electron-deficient pyridine into a more reactive, electron-rich series of polarized alkenes, which can then undergo electrophilic substitution reactions under mild conditions. nsf.gov This "one-pot" protocol, which involves a ring-opening, halogenation, and ring-closing sequence, has been successfully used to introduce iodine and other halogens at the C-3 position of various pyridine precursors, including those found in complex pharmaceuticals. nsf.govchemrxiv.org

For functionalization at the C-4 position, a distinct strategy utilizes the formation of heterocyclic phosphonium (B103445) salts. mountainscholar.org In this two-step approach, specifically designed phosphine (B1218219) reagents are installed at the 4-position of the pyridine ring. These phosphonium salts then serve as excellent leaving groups that can be displaced by halide nucleophiles, enabling the synthesis of 4-halopyridines. mountainscholar.orgnih.govresearchgate.net This method is effective for a wide range of unactivated pyridines and demonstrates the power of using unconventional intermediates to control site-selectivity. mountainscholar.orgresearchgate.net

Computational studies and mechanistic experiments have been crucial in understanding these selective transformations. For instance, in the phosphonium salt strategy, phosphine elimination is the rate-determining step, and the process occurs via a stepwise SNAr pathway that requires N-activation of the pyridyl group. nih.gov The choice of reagents and reaction conditions can be tuned to overcome the inherent reactivity patterns of the pyridine ring, making these methods valuable for creating diverse libraries of functionalized pyridines. nih.govnih.gov

Introduction and Manipulation of the Methyl Substituent on the Pyridine Ring

The introduction of a methyl group at the C-3 position is a key step in forming the backbone of the target molecule. Industrially, 3-methylpyridine (3-picoline) is often produced by reacting acrolein with ammonia over an oxide-based catalyst at high temperatures. wikipedia.org A more controlled route involves the reaction of acrolein, propionaldehyde, and ammonia. wikipedia.org It can also be generated as a byproduct of the Chichibabin pyridine synthesis. wikipedia.org

Modern approaches offer more direct and selective methods for methylating the pyridine ring. A notable strategy involves the rhodium-catalyzed C-3/5 methylation of pyridines using feedstock chemicals like methanol (B129727) and formaldehyde. rsc.org This method operates through a "hydrogen borrowing" mechanism, where the aromatic ring is temporarily dearomatized by reduction, rendering it nucleophilic and capable of reacting with the electrophilic methyl source. rsc.org This approach is complementary to C-H activation and photocatalytic strategies and is particularly valuable for its directness. rsc.org

Other C-H functionalization techniques have also been developed. For example, metal-free methylation of pyridine N-oxides can be achieved using peroxides as the methylating agent under neat conditions, proceeding through a classical radical process. nih.govresearchgate.net Additionally, photocatalytic methods have been employed for the regioselective alkylation of halopyridines, demonstrating tolerance for a wide range of functional groups under mild conditions. nih.gov These advanced methods provide efficient pathways to 3-alkylated pyridines, significantly reducing the number of steps compared to classical routes. nih.govacs.org

Once installed, the methyl group on the pyridine ring is not merely a passive substituent; it can serve as a reactive handle for further chemical transformations. The acidity of the methyl protons in picolines allows for selective functionalization. acs.org

For example, the methyl group of 2-picoline can be selectively metalated and trapped with electrophiles like dimethyldisulfide to furnish dithioacetals and trithioortho esters. acs.orgnih.gov These thio-substituted compounds can then be efficiently converted into a variety of other functional groups, including aldehydes, ketones, esters, and orthoesters, under oxidative conditions or in the presence of mercury salts. nih.gov This highlights the methyl group's role as a source of structural diversity. acs.orgnih.gov Furthermore, intramolecular carbonylation of arenes in 2-aryl-3-picolines can be achieved by leveraging the methyl group as a latent carbonyl functionality, leading to the synthesis of complex fused systems like 4-azafluorenones. researchgate.net

Convergent and Multi-Component Synthesis Approaches for 2-Hydrazinyl-4-iodo-3-methylpyridine

The assembly of a polysubstituted pyridine ring can be streamlined through convergent or multi-component reactions (MCRs), which are highly efficient and atom-economical. bohrium.com MCRs combine three or more simple starting materials in a single step to form a complex product, avoiding the isolation of intermediates and reducing waste. bohrium.comnih.gov

Several classical named reactions are cornerstones of pyridine synthesis. The Hantzsch pyridine synthesis, for instance, is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. ijarsct.co.inacsgcipr.org The Bohlmann-Rahtz synthesis is another powerful method that constructs the pyridine ring from an enamine and an ethynyl (B1212043) ketone via a Michael addition-cyclodehydration sequence. nih.govacsgcipr.orgorganic-chemistry.org These reactions, along with others like the Kröhnke and Guareschi-Thorpe reactions, are widely used to create a diverse range of functionalized pyridines. acsgcipr.org

Modern advancements have expanded the scope and practicality of these approaches. For example, a three-component synthesis of polysubstituted pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov Similarly, a one-pot, four-component annulation has been described for creating tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. acs.org These methods are highly modular, allowing for the construction of highly substituted pyridines from readily available starting materials with good functional group tolerance. nih.gov Such strategies are ideal for efficiently assembling the core of this compound. nih.govresearchgate.netrsc.org

Principles of Sustainable Synthesis in Pyridine Derivative Production

The principles of green chemistry are increasingly integral to the synthesis of pyridine and its derivatives, aiming to reduce environmental impact through the use of safer solvents, efficient catalysts, and energy-saving techniques. ijarsct.co.inresearchgate.netnih.gov Sustainable approaches include one-pot multicomponent reactions, the use of green catalysts, and solvent-free synthesis. bohrium.comresearchgate.netnih.gov The use of renewable feedstocks, such as glycerol, for the synthesis of pyridine bases is also an area of active research. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. acs.org By using microwave irradiation, chemical reactions can be accelerated dramatically, leading to significantly shorter reaction times, often improved yields, and higher product purity. acs.orgmdpi.com This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. researchgate.net

This technology is particularly well-suited for multi-component reactions in the synthesis of pyridine derivatives. For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step under microwave irradiation, yielding tri- or tetrasubstituted pyridines with superior yields compared to conventional heating. organic-chemistry.orgresearchgate.net One-pot, four-component reactions to create novel pyridines have been shown to proceed in as little as 2-7 minutes under microwave irradiation, with excellent yields and low processing costs. acs.org Furthermore, microwave-assisted synthesis can often be conducted under solvent-free conditions, further enhancing its eco-friendly profile. benthamdirect.com The combination of MCRs and microwave assistance provides a rapid, efficient, and sustainable pathway for the production of complex pyridine derivatives. acs.orgmdpi.com

High-Pressure Reactions in Pyridine Synthesis

High-pressure chemistry offers a powerful tool for accelerating reaction rates and influencing regioselectivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The synthesis of hydrazinylpyridines from their corresponding halopyridines can be significantly influenced by pressure.

The application of high pressure can facilitate the displacement of a halide from the pyridine ring by hydrazine. Research has shown that nucleophilic substitution of a chlorine substituent in various chloropyridines with hydrazine hydrate can be efficiently carried out in thick-walled ACE tubes, which are designed to withstand elevated pressures. researchgate.net This methodology is presented as an environmentally and user-friendly process, potentially achieving high atomic efficiency. researchgate.net

While direct experimental data for the high-pressure synthesis of this compound is not extensively documented in publicly available literature, analogous reactions provide insight into the potential advantages of this approach. For instance, a Chinese patent describes a general synthesis process for 2-hydrazinopyridine (B147025) derivatives where a pyridine halide is reacted with hydrazine hydrate. The patent suggests that when the precursor compound undergoes a hydrogen substitution reaction to form the pyridine halide, the reaction can be carried out under a pressure of 0.2 to 0.4 MPa. google.com This indicates that moderate pressure can be a viable condition for the synthesis of precursors to hydrazinylpyridines.

The rationale for employing high pressure in these syntheses lies in the volume of activation (ΔV‡). For SNAr reactions, the formation of the Meisenheimer intermediate, a key step in the reaction mechanism, typically involves a decrease in volume. According to the principles of physical organic chemistry, reactions with a negative volume of activation are accelerated by an increase in pressure. This can lead to higher yields and shorter reaction times compared to conventional heating methods.

ReactantsProductPressure ConditionsSolventYieldReference
ChloropyridinesHydrazinylpyridinesElevated pressure (in ACE tubes)Alcohols, Diethyl etherNot specified researchgate.net
Pyridine Halide PrecursorPyridine Halide0.2 - 0.4 MPa (Hydrogenation step)Not specifiedNot specified google.com

Table 1: Examples of High-Pressure Conditions in Pyridine Synthesis

It is important to note that very high pressures (e.g., above 15.5 GPa) can lead to ring-opening reactions in simple pyridine-related heterocycles like pyrimidine, indicating that pressure must be carefully controlled to achieve the desired substitution without inducing decomposition. researchgate.net

Development of Efficient and Environmentally Benign Synthetic Procedures

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Several green methodologies can be adapted for the synthesis of this compound and its analogs. These include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The synthesis of various pyridine derivatives has been successfully achieved using microwave-assisted methods. sci-hub.se

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "neat," is a cornerstone of green chemistry. This approach eliminates solvent waste and can simplify product purification. Grinding techniques, where solid reactants are mixed and ground together, can initiate reactions through the generation of local heat and increased contact surface area. mdpi.comimpactfactor.org This mechanochemical approach has been successfully employed for the synthesis of hydrazide derivatives. mdpi.com

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign options such as water or ethanol is preferred over hazardous organic solvents. The synthesis of hydrazinylpyridines has been reported using simple alcohols, which are considered greener solvent choices. researchgate.net

Catalyst-Free Reactions: The development of catalyst-free reactions is highly desirable as it avoids the use of often toxic and expensive metal catalysts. Some syntheses of hydrazino-containing glycine (B1666218) derivatives have been achieved without the need for a catalyst. rsc.org

For the specific case of this compound, a green synthetic approach would likely involve the reaction of 2-chloro-4-iodo-3-methylpyridine (B124934) with hydrazine hydrate. To make this process more environmentally friendly, one could explore the use of microwave irradiation to reduce reaction time and energy consumption, or attempt the reaction under solvent-free grinding conditions.

Green Chemistry ApproachDescriptionPotential Application in SynthesisReference
Microwave-Assisted SynthesisUse of microwave energy to accelerate reactions.Reaction of 2-chloro-4-iodo-3-methylpyridine with hydrazine hydrate. sci-hub.se
Solvent-Free GrindingMechanical grinding of solid reactants to initiate a reaction.Solid-state reaction of 2-chloro-4-iodo-3-methylpyridine with a solid hydrazine salt. mdpi.comimpactfactor.org
Use of Green SolventsEmploying environmentally friendly solvents like water or ethanol.Using ethanol as a solvent for the reaction with hydrazine hydrate. researchgate.net
Catalyst-Free SynthesisDesigning reactions that proceed without a catalyst.Exploring conditions for the direct reaction of the chloropyridine with hydrazine without a catalyst. rsc.org

Table 2: Green Chemistry Approaches for Pyridine Derivative Synthesis

The development of such efficient and environmentally benign procedures is crucial for the sustainable production of valuable chemical compounds like this compound.

Chemical Reactivity and Transformation Pathways of 2 Hydrazinyl 4 Iodo 3 Methylpyridine

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) attached to the pyridine (B92270) ring at the 2-position is the primary site of reactivity in 2-hydrazinyl-4-iodo-3-methylpyridine. Its two nitrogen atoms, possessing lone pairs of electrons, render it a potent nucleophile, readily engaging in reactions with electrophilic species. This reactivity is central to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds for Hydrazone Derivative Formation

The reaction between hydrazines and carbonyl compounds, such as aldehydes and ketones, is a fundamental and widely utilized transformation in organic synthesis, leading to the formation of hydrazones. researchgate.net This condensation reaction is typically straightforward and high-yielding. researchgate.net In the case of this compound, the terminal nitrogen atom of the hydrazinyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to afford the corresponding hydrazone derivative.

This reaction is often catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack. researchgate.net The resulting hydrazones are characterized by the C=N-NH- linkage and are themselves valuable synthetic intermediates. The presence of the pyridine ring, along with the iodo and methyl substituents, can influence the electronic properties and reactivity of the resulting hydrazone, potentially impacting its subsequent chemical behavior.

Hydrazide-hydrazones, a related class of compounds, have garnered significant attention due to their diverse biological activities. nih.gov The synthesis of these derivatives often involves the reaction of a hydrazide with a carbonyl compound. nih.govresearchgate.netnih.gov While the specific reactions of this compound are not detailed in the provided context, the general principles of hydrazone formation are well-established and applicable. researchgate.netnih.govresearchgate.netnih.gov

Table 1: Examples of Hydrazone Formation from Hydrazine (B178648) Derivatives

Hydrazine ReactantCarbonyl ReactantProduct
Cyanoacetyl hydrazine3-AcetylpyridineHydrazide-hydrazone derivative nih.govnih.gov
2-CyanoacetohydrazidePiperonalHydrazide-hydrazone derivative researchgate.net
Isatin and 2-thiophenecarboxylic acid hydrazide-Hydrazone derivatives researchgate.net

Cyclization Reactions for Fused Heterocyclic Systems

The hydrazinyl moiety of this compound is a key functional group for the construction of fused heterocyclic systems. Through various cyclization strategies, the pyridine ring can be annulated with other heterocyclic rings, leading to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

While the direct synthesis of triazolopyridines from this compound is not explicitly described, the formation of the 1,2,4-triazolo[1,5-a]pyridine ring system is a known transformation for related 2-aminopyridine (B139424) derivatives. researchgate.net This class of compounds is of significant interest due to its presence in medicinally and biologically active molecules. researchgate.net The synthesis of these fused systems can be achieved through various methods, including the reaction of 2-aminopyridines with nitriles in the presence of a copper catalyst. researchgate.net

The general concept of cyclization involving a nitrogen-containing substituent at the 2-position of a pyridine ring is relevant. In a hypothetical scenario, a derivative of this compound could potentially undergo an intramolecular cyclization to form a triazolopyridine. The "5-exo-dig" cyclization is a specific type of ring closure that follows Baldwin's rules, indicating a favorable pathway for the formation of a five-membered ring.

Information specifically detailing the synthesis of pyridazinethiones from this compound is not available in the provided search results. However, the general reactivity of hydrazines suggests potential pathways to such structures. For instance, reaction with a β-ketoester could lead to a pyrazolone (B3327878) derivative, which might be further functionalized. beilstein-journals.org The synthesis of various heterocyclic compounds, including thiophenes and thiazoles, has been demonstrated starting from hydrazide-hydrazone derivatives, highlighting the versatility of the hydrazinyl group in constructing diverse ring systems. nih.govnih.gov

γ-Carbolines are tricyclic compounds comprising an indole (B1671886) unit fused to a pyridine ring. chemistryviews.org These structures are found in various pharmaceutically active molecules. chemistryviews.org While a direct route from this compound is not specified, the synthesis of carboline derivatives often involves the construction of the pyridine or indole ring system onto a pre-existing core.

N-Functionalization and Quaternization Strategies of Hydrazinylpyridine Derivatives

The nitrogen atoms of the hydrazinyl group and the pyridine ring in this compound and its derivatives are susceptible to functionalization, particularly through alkylation and acylation reactions.

N-functionalization can alter the steric and electronic properties of the molecule, which can be useful for modulating its reactivity and biological activity. For example, the reaction of a hydrazinylpyridine with an acylating agent would yield an acylhydrazide derivative.

Quaternization involves the alkylation of a nitrogen atom to form a quaternary ammonium (B1175870) salt. In the context of pyridine derivatives, the pyridine nitrogen is often the site of quaternization. researchgate.netnih.gov This transformation introduces a positive charge into the molecule, which can significantly impact its physical properties, such as solubility, and its biological interactions. Microwave-assisted quaternization has been shown to be an efficient method for this purpose, often leading to improved yields and shorter reaction times compared to conventional heating. researchgate.net The quaternization of chitosan, a biopolymer, has been shown to improve its water solubility and antimicrobial properties. mdpi.com While specific studies on the quaternization of this compound are not available, the general principles of pyridine quaternization are well-established and would likely apply to this compound. researchgate.netnih.gov

Transformations Mediated by the Iodo Substituent

The carbon-iodine bond at the C4 position of the pyridine ring is the most labile site for many chemical transformations due to the high polarizability and good leaving group ability of the iodide. This enables a variety of reactions that are fundamental in the synthesis of more complex molecules.

The iodo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. Suzuki and Stille couplings are prominent examples of such transformations.

In a typical Suzuki coupling , the 4-iodopyridine (B57791) derivative would be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific studies on this compound are not prevalent in the available literature, the reactivity can be inferred from similar substrates. For instance, 2-amino-5-iodo-3-methylpyridine is known to undergo such coupling reactions, where the iodo group's electrophilic character is key to the reaction's success. chemimpex.com However, the presence of the hydrazinyl group in the target molecule introduces a potential complication, as the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. This challenge can often be overcome by careful selection of ligands and reaction conditions, or by N-protection of the hydrazinyl group.

The Stille reaction offers an alternative pathway for C-C bond formation, coupling the iodopyridine with an organotin reagent, again catalyzed by a palladium complex. wikipedia.orglibretexts.org Organotin reagents are known for their stability and tolerance of various functional groups. wikipedia.orglibretexts.org The general mechanism involves oxidative addition of the iodopyridine to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org As with the Suzuki coupling, the hydrazinyl group's coordination to the catalyst is a factor to consider in optimizing reaction conditions.

Table 1: Comparison of Suzuki and Stille Cross-Coupling Reactions

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acid/esterOrganostannane (Organotin)
Catalyst Palladium complexPalladium complex
Base Required (e.g., K₂CO₃, Cs₂CO₃)Often not required
Byproducts Boron-based salts (generally non-toxic)Tin-based compounds (often toxic)
Functional Group Tolerance Generally good, but sensitive to strong baseGenerally very good

The C4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. The iodo group, being a good leaving group, can be displaced by a variety of nucleophiles. This reactivity is more pronounced compared to positions C3 and C5. researchgate.net

Reactions with strong nucleophiles such as alkoxides, thiolates, and amines can lead to the corresponding 4-substituted pyridine derivatives. The rate and success of these reactions depend on the nature of the nucleophile and the reaction conditions. The electron-donating hydrazinyl group at the C2 position may slightly decrease the electrophilicity of the pyridine ring, but the inherent reactivity of the 4-position generally allows for successful substitution.

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic species, which can then react with various electrophiles. wikipedia.org The carbon-iodine bond in this compound is susceptible to exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium, typically at low temperatures. wikipedia.org This reaction would generate a 4-lithiated pyridine intermediate.

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the iodo-substituted compound highly reactive in this regard. wikipedia.org The resulting organolithium species is a potent nucleophile and can be quenched with a wide range of electrophiles to introduce new functional groups at the C4 position.

Table 2: Examples of Electrophilic Quenching Following Metal-Halogen Exchange

ElectrophileFunctional Group Introduced
Carbon dioxide (CO₂)Carboxylic acid (-COOH)
Aldehydes/Ketones (RCHO/R₂CO)Hydroxymethyl/Hydroxyalkyl (-CH(OH)R)
Alkyl halides (R-X)Alkyl group (-R)
Disulfides (RSSR)Thioether (-SR)

It is important to note that the acidic protons of the hydrazinyl group can also react with the organolithium reagent. Therefore, an excess of the lithium reagent is typically required to achieve both deprotonation of the hydrazinyl group and the desired metal-halogen exchange.

Reactivity of the Methyl Group for Further Functionalization

The methyl group at the C3 position, while generally less reactive than the iodo and hydrazinyl groups, can also be a site for further chemical modification.

The methyl group on a pyridine ring can be functionalized through various C-H activation strategies. While direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, several methods have been developed. For instance, deprotonation of the methyl group to form a pyridylmethanide anion can be achieved using a strong base. This anion can then react with electrophiles. The acidity of the methyl protons is influenced by the electronic nature of the other substituents on the ring.

Interplay of Multiple Functional Groups in Complex Reaction Pathways

The true synthetic utility of this compound lies in the ability to perform sequential or tandem reactions involving its multiple functional groups. The hydrazinyl group, in particular, is a versatile precursor for the synthesis of fused heterocyclic systems.

For example, the hydrazinyl moiety can react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form pyrazole (B372694) rings fused to the pyridine core. semanticscholar.orgresearchgate.net A common strategy involves an initial cross-coupling reaction at the C4 position to introduce an aryl or other suitable group, followed by an intramolecular cyclization involving the hydrazinyl group. This approach allows for the construction of complex polycyclic aromatic systems, such as pyrazolo[3,4-c]pyridines. ias.ac.inmdpi.com

The reaction sequence could involve, for instance, a Suzuki coupling to form a 4-aryl-2-hydrazinyl-3-methylpyridine intermediate. Subsequent treatment with an acid or oxidizing agent could then induce cyclization of the hydrazinyl group onto the newly introduced aryl ring or another part of the molecule, leading to the formation of a new heterocyclic ring. The specific outcome of such reactions would be highly dependent on the nature of the substituents and the reaction conditions employed. semanticscholar.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Elemental Analysis for Compositional VerificationPublished elemental analysis data (e.g., percentages of Carbon, Hydrogen, Nitrogen, and Iodine) to verify the elemental composition of 2-Hydrazinyl-4-iodo-3-methylpyridine could not be retrieved from the searched scientific databases.

Based on a comprehensive search of available scientific literature and crystallographic databases, there is currently no published X-ray crystallography data for the specific compound "this compound." As a result, the requested article section focusing on its precise solid-state structural insights cannot be generated.

Scientific articles and database entries provide detailed X-ray diffraction analysis for structurally related compounds, such as other pyridine (B92270) and hydrazine (B178648) derivatives. However, this information is not transferable to the target molecule as crystal structures are unique to the specific arrangement of atoms and intermolecular forces within a given solid-state material.

Therefore, without experimental crystallographic data for this compound, any description of its crystal lattice, unit cell parameters, bond lengths, bond angles, and intermolecular interactions would be speculative and not adhere to the required standards of scientific accuracy.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed analysis of molecular electronic structures. For 2-Hydrazinyl-4-iodo-3-methylpyridine, DFT calculations can predict a range of fundamental properties. By solving the Kohn-Sham equations, the electron density distribution can be determined, which in turn reveals insights into the molecule's geometry, stability, and reactivity.

Theoretical studies on related pyridine (B92270) derivatives have successfully employed DFT to optimize molecular geometries and calculate electronic properties. For instance, DFT calculations on pyrazole (B372694) and pyridine derivatives have been used to determine molecular geometries, electronic properties, and chemical reactivity. nih.govresearchgate.net Similar calculations for this compound would likely involve geometry optimization to find the most stable conformation, considering the rotational freedom of the hydrazinyl group and potential intramolecular interactions.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally suggests higher reactivity. For example, in a study of novel thiazole, pyridine, and pyrazole derivatives, the HOMO and LUMO energies were correlated with their antioxidant activities. nih.govresearchgate.net

Furthermore, DFT can be used to predict spectroscopic properties. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Pyridine Analog

PropertyCalculated ValueSignificance
HOMO Energy-6.260 eVRelates to electron-donating ability
LUMO Energy-0.552 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.708 eVIndicator of chemical reactivity
Dipole Moment3.5 DInfluences solubility and intermolecular interactions

Note: Data is representative and based on published calculations for analogous heterocyclic systems to illustrate the type of information obtainable. nih.gov

Molecular Docking Studies for Understanding Intermolecular Interactions and Design Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgresearchgate.net This method is particularly valuable in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. These scores provide an estimate of the strength of the interaction. For instance, molecular docking studies on pyridine-substituted pyrimidines as Mer kinase inhibitors helped identify key amino acid residues and the nature of the interactions, such as hydrogen bonding and hydrophobic interactions. nih.gov Similarly, docking studies on newly synthesized triazolopyridine and pyridine–pyrazole hybrid derivatives against GlcN-6-P synthase revealed moderate to good binding energies. nih.gov

For this compound, molecular docking could be used to screen for potential biological targets. The hydrazinyl group can act as a hydrogen bond donor and acceptor, the pyridine nitrogen as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. The iodine atom can form halogen bonds, which are increasingly recognized as important non-covalent interactions in biological systems. Docking studies would elucidate how these functional groups contribute to the binding affinity and selectivity for a particular protein.

Table 2: Example of Molecular Docking Results for a Pyridine Derivative against a Protein Target

ParameterValueInterpretation
Docking Score-8.5 kcal/molPredicts strong binding affinity
Hydrogen Bonds3Indicates specific polar interactions
Interacting ResiduesAsp555, Lys661Identifies key amino acids in the binding site
Interaction TypeHydrogen bonding, hydrophobic interactionsDescribes the nature of the binding forces

Note: This table is a hypothetical representation based on typical data from molecular docking studies on similar compounds to demonstrate the outputs of such an analysis. researchgate.net

In Silico Approaches for Rational Design and Virtual Screening of Novel this compound Derivatives

In silico methods are instrumental in the rational design and virtual screening of new chemical entities with desired properties. Starting with the core structure of this compound, computational tools can be used to design a library of virtual derivatives and predict their properties, thereby prioritizing the most promising candidates for synthesis and experimental testing. cmjpublishers.com

The design process often involves modifying the parent structure by adding or substituting functional groups to enhance a specific property, such as binding affinity to a biological target or improved pharmacokinetic profiles. For example, in the design of pyridine-4-carbohydrazide derivatives, structural modifications were made to improve physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. cmjpublishers.comauctoresonline.org

Virtual screening involves the computational assessment of large libraries of compounds to identify those with a high probability of having the desired activity. This can be done through ligand-based or structure-based approaches. Ligand-based virtual screening uses the known properties of active molecules to identify new ones with similar characteristics. Structure-based virtual screening employs molecular docking to screen libraries of compounds against a specific biological target. In silico studies on pyridine appended 2-hydrazinylthiazole (B183971) derivatives included validation of their drug-likeness using Lipinski's and Veber's rules before synthesis. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a powerful lens through which to view the intricate details of chemical reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. For reactions involving this compound, computational modeling can elucidate reaction pathways and predict regioselectivity and stereoselectivity.

For instance, computational analysis of the alkylation reactions of pyridine and pyridinium (B92312) quinone methide precursors was used to determine the most energetically favorable reaction pathway (SN1 vs. SN2). osu.edu DFT calculations are frequently used to locate the transition state structures and calculate their energies. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction kinetics.

Computational studies on the catalytic effects of molecular iodine in various organic transformations have revealed that halogen bonding is a key interaction in the catalytic activity. acs.org For reactions involving the iodinated pyridine, such as nucleophilic aromatic substitution, computational modeling could predict the most likely site of attack and the influence of the hydrazinyl and methyl groups on the reaction energetics. The mechanism of C3-cyanation of pyridines has been investigated using computational studies, highlighting the roles of electronic and steric factors in determining regioselectivity. researchgate.net These approaches could be similarly applied to understand the reactivity of this compound in various chemical transformations.

Research Applications and Advanced Chemical Materials from 2 Hydrazinyl 4 Iodo 3 Methylpyridine Scaffolds

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

2-Hydrazinyl-4-iodo-3-methylpyridine integrates several reactive sites within one molecule, making it an exceptionally versatile building block for complex organic synthesis. The utility of this scaffold is derived from the distinct reactivity of its functional groups: the hydrazinyl moiety, the iodo substituent, and the pyridine (B92270) ring itself.

The Hydrazinyl Group: The -NHNH2 group is a potent nucleophile and a precursor for forming hydrazones and various heterocyclic systems. It is a key component in reactions that build larger, more complex molecular frameworks. guidechem.comchemimpex.com Its presence allows for the construction of nitrogen-containing rings through cyclization reactions. chemimpex.com

The Iodo Group: The iodine atom at the 4-position is a critical feature for synthetic versatility. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the introduction of diverse aryl, alkyl, and alkynyl substituents, dramatically expanding the molecular complexity and diversity achievable from this starting material.

The Pyridine Ring: The pyridine ring acts as the core scaffold, influencing the reactivity of its substituents through its electron-withdrawing nature. The nitrogen atom in the ring can also be quaternized or oxidized to further modify the molecule's properties and reactivity.

The combination of the nucleophilic hydrazinyl group and the electrophilic site (via cross-coupling) at the iodo-substituted carbon makes this compound a powerful synthon for constructing elaborate molecules with potential applications in medicinal chemistry and materials science.

Precursors for the Synthesis of Novel Heterocyclic Architectures with Diverse Research Interests

The 2-hydrazinylpyridine moiety is a well-established and reliable precursor for the synthesis of fused heterocyclic systems, particularly those containing a triazole ring. semanticscholar.orgorganic-chemistry.org The reactivity of this compound allows for the construction of several important heterocyclic architectures.

Fused Pyridines: The inherent reactivity of the pyridine core and its substituents can be harnessed to build additional fused rings. For instance, the hydrazinyl group can be transformed into other functionalities that can participate in intramolecular cyclization reactions with a substituent introduced at the 4-position (via the iodo group), leading to complex fused pyridine systems. mdpi.comnih.gov

Triazolopyridines: One of the most prominent applications of 2-hydrazinopyridines is in the synthesis of guidechem.comsemanticscholar.orgresearchgate.nettriazolo[4,3-a]pyridines. organic-chemistry.orggoogle.com This is typically achieved by reacting the hydrazinyl group with a one-carbon synthon, such as a carboxylic acid or its derivatives, which then undergoes intramolecular cyclization. The pyridine ring nitrogen acts as the nucleophile that closes the triazole ring. This reaction is often robust and allows for the preparation of a wide variety of substituted triazolopyridines, which are of significant interest in medicinal chemistry. semanticscholar.orgresearchgate.net

Table 1: Synthesis of Heterocyclic Architectures from 2-Hydrazinopyridine (B147025) Precursors
Target HeterocycleGeneral Reaction SchemeKey ReagentsSignificance
Fused PyridinesIntramolecular cyclization following functionalizationCross-coupling reagents, cyclizing agentsCore structures in pharmaceuticals and functional materials
guidechem.comsemanticscholar.orgresearchgate.netTriazolo[4,3-a]pyridinesReaction of 2-hydrazinyl group with one-carbon synthons followed by cyclizationCarboxylic acids, acid chlorides, orthoestersImportant pharmacophores in drug discovery
β-CarbolinesPictet-Spengler or Bischler-Napieralski type reactionsTryptophan derivatives, aldehydes/ketonesBiologically active alkaloids with diverse pharmacological properties

Carbolines: Carbolines, or pyrido[3,4-b]indoles, are another class of important heterocyclic compounds, many of which are natural alkaloids with significant biological activity. nih.govmdpi.com The synthesis of carboline scaffolds often involves the fusion of a pyridine ring onto an indole (B1671886) nucleus. While not a direct precursor, this compound can serve as a starting material for constructing a substituted pyridine fragment that is later annulated to an indole derivative to form a carboline framework. nih.govresearchgate.net For example, the pyridine unit could be elaborated through cross-coupling and functional group manipulation before being used in reactions like the Pictet-Spengler or Bischler-Napieralski to form the tricyclic carboline system. mdpi.com

Applications in Coordination Chemistry for Ligand Design and Metal Complex Formation

The structural features of this compound make it an excellent candidate for ligand design in coordination chemistry. The pyridine nitrogen and the two nitrogen atoms of the hydrazinyl group provide multiple donor sites for coordination with metal ions.

The hydrazinyl moiety can be readily condensed with aldehydes or ketones to form hydrazone derivatives. These resulting Schiff base ligands are highly versatile and can act as bidentate or tridentate chelators. soton.ac.uk The pyridine ring nitrogen, the imine nitrogen, and a donor atom from the aldehyde/ketone fragment can coordinate to a metal center, forming stable chelate rings. jptcp.comfrontiersin.org

The general structure of such ligands allows for the formation of complexes with a wide range of transition metals, including but not limited to manganese, copper, zinc, iron, and cobalt. soton.ac.ukchemistryjournal.net The specific coordination geometry and the properties of the resulting metal complex (e.g., magnetic, optical, catalytic) can be fine-tuned by:

The choice of the metal ion.

The nature of the aldehyde or ketone used to form the hydrazone.

Further modification at the 4-position of the pyridine ring via the iodo group.

These complexes have research interest in areas such as catalysis, materials science, and as models for biological systems. chemimpex.comchemistryjournal.net

Exploration in Advanced Materials Science

Pyridine-containing molecules are integral to the development of advanced functional materials due to their electronic properties, thermal stability, and ability to participate in intermolecular interactions.

Pyridine units can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting material. researchgate.net Pyridine-containing polymers have been investigated for a range of applications, including as catalysts, resins for metal absorption, and materials with specific thermal or mechanical properties. chemimpex.comrsc.org

The this compound scaffold could be incorporated into a polymer chain in several ways:

Via Cross-Coupling: The iodo group can be used to polymerize the molecule through repetitive cross-coupling reactions, such as Suzuki or Stille polymerization, leading to conjugated polymers with interesting electronic and optical properties.

Via the Hydrazinyl Group: The hydrazinyl group can be reacted with difunctional aldehydes or ketones to form polyhydrazones, a class of polymers known for their thermal stability and chelating abilities.

As a Monomer Additive: The molecule could be functionalized to create a vinyl or other polymerizable group, allowing it to be incorporated as a monomer in addition or condensation polymerization. mdpi.com

These polymers could find applications as specialty coatings, membranes, or functional materials for electronics. google.com

In the field of organic electronics, materials with well-defined electron-donating (donor) and electron-accepting (acceptor) properties are crucial. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it an excellent candidate for an electron-acceptor unit in materials for Organic Light-Emitting Diodes (OLEDs). nih.govacs.org

In the design of OLED emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), a donor-acceptor (D-A) architecture is often employed. researchgate.net The pyridine moiety can serve as the acceptor core, which, when linked to a suitable electron-donating group, can lead to materials with the small singlet-triplet energy splitting required for efficient TADF. acs.org By modifying the substituents on the pyridine ring, researchers can tune the electronic properties (e.g., HOMO/LUMO levels) and emission color of the material. nih.gov The this compound scaffold offers multiple points for modification to create novel D-A molecules for OLED applications. The iodo-position is a prime site to attach various donor groups through cross-coupling chemistry. acs.org

Table 2: Applications in Advanced Materials Science
Application AreaRole of Pyridine ScaffoldKey Features/ModificationsPotential End-Use
Specialty PolymersMonomer or pendant groupPolymerization via iodo or hydrazinyl groupFunctional coatings, membranes, metal-chelating resins
OLEDsElectron-acceptor unitAttachment of donor groups at the 4-position (iodo)TADF emitters, host materials for lighting and displays
ChemosensorsFluorophore and binding siteFormation of hydrazones, coordination with metal ionsFluorescent probes for detecting heavy metal ions

Pyridine derivatives are widely explored in the development of chemosensors, particularly fluorescent probes for the detection of metal ions. mdpi.com The mechanism often involves a receptor unit that selectively binds to a specific analyte (e.g., a metal ion) and a fluorophore unit that signals the binding event through a change in its fluorescence (e.g., enhancement or quenching). researchgate.netacs.org

The this compound scaffold is an ideal platform for designing such sensors. As previously mentioned, the hydrazinyl group can be reacted with various aldehydes to create a library of hydrazone ligands. The pyridine nitrogen and the hydrazone moiety can act as a binding pocket for metal ions. mdpi.com Upon coordination of a metal ion, the electronic structure of the molecule is perturbed, leading to a detectable change in its absorption or emission spectrum. The selectivity of the sensor for different metal ions can be engineered by carefully choosing the aldehyde component used to create the hydrazone, thereby modifying the size and coordination preference of the binding site. mdpi.com Such sensors are valuable for environmental monitoring and biological imaging. acs.org

Development of Agrochemical Intermediates and Related Functional Molecules

The strategic importance of the this compound scaffold lies in its inherent reactivity, which allows for the systematic and versatile construction of a diverse array of agrochemical intermediates. The presence of two key functional groups—the nucleophilic hydrazinyl moiety at the 2-position and the synthetically adaptable iodo group at the 4-position—provides a powerful platform for molecular elaboration. This section focuses on the chemical synthesis and design principles for transforming this scaffold into valuable precursors for herbicides, fungicides, and insecticides.

The primary synthetic strategies revolve around two main approaches: the construction of heterocyclic rings using the hydrazinyl group, and the modification of the pyridine core via cross-coupling reactions at the iodo-position. These approaches can be employed either independently or in a sequential manner to generate complex and highly functionalized molecules.

A significant application of the this compound scaffold is in the synthesis of pyridyl-pyrazole derivatives. Pyrazole-containing compounds are a well-established class of agrochemicals, with numerous commercial products demonstrating potent fungicidal, insecticidal, and herbicidal activities. The synthesis of these derivatives is typically achieved through the cyclocondensation of the hydrazinyl group with a 1,3-dicarbonyl compound or its synthetic equivalent, a reaction famously known as the Knorr pyrazole (B372694) synthesis.

The general reaction scheme involves the treatment of this compound with a variety of 1,3-dicarbonyl compounds, leading to the formation of a five-membered pyrazole ring attached to the pyridine core. The substitution pattern on the resulting pyrazole ring can be readily controlled by the choice of the 1,3-dicarbonyl synthon.

For instance, the reaction with a simple diketone like acetylacetone (B45752) would yield a dimethyl-substituted pyrazole, while the use of β-ketoesters allows for the introduction of ester functionalities, which can be further modified. The table below illustrates the synthesis of various pyridyl-pyrazole intermediates from this compound.

Table 1: Synthesis of Pyridyl-Pyrazole Intermediates

Entry1,3-Dicarbonyl CompoundResulting IntermediateTypical Reaction ConditionsPotential Agrochemical Class
1Acetylacetone2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-iodo-3-methylpyridineEthanol (B145695), refluxFungicide, Herbicide
2Ethyl acetoacetate1-(4-iodo-3-methylpyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-oneAcetic acid, refluxHerbicide, Insecticide
3Diethyl malonate1-(4-iodo-3-methylpyridin-2-yl)-1H-pyrazole-3,5(2H,4H)-dioneSodium ethoxide, ethanol, refluxHerbicide
41,1,1-Trifluoro-2,4-pentanedione4-iodo-3-methyl-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridineMethanol (B129727), refluxFungicide, Insecticide

Another important class of agrochemicals derived from hydrazinyl precursors are triazoles. The 1,2,4-triazole (B32235) ring, in particular, is a key pharmacophore in many successful fungicides. The synthesis of pyridyl-triazole intermediates from this compound can be achieved through several synthetic routes. One common method involves the reaction of the hydrazinyl group with formic acid to form a hydrazide, which is then cyclized with an additional nitrogen source, such as an amine in the presence of an oxidizing agent, or by reaction with other one-carbon synthons like orthoesters.

The functionalization at the 4-position of the pyridine ring, via the iodo group, is a powerful tool for fine-tuning the biological activity and physicochemical properties of the resulting agrochemical candidates. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 4-iodo-pyridine derivative with a boronic acid or ester. This is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups. For example, coupling with phenylboronic acid would yield a 4-phenyl-substituted pyridine, a common structural motif in herbicides.

Sonogashira Coupling: This reaction introduces an alkyne moiety at the 4-position by coupling with a terminal alkyne. The resulting alkynyl-pyridines can be valuable intermediates for further transformations or may themselves exhibit biological activity.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of various amino groups at the 4-position. This is particularly useful for the synthesis of insecticides and fungicides where an amino-linkage is often a key feature.

The table below provides illustrative examples of how the 4-iodo-substituent can be modified using these modern synthetic methods to create diverse agrochemical intermediates.

Table 2: Functionalization of the 4-Iodo-Pyridine Scaffold via Cross-Coupling Reactions

EntryCross-Coupling ReactionCoupling PartnerResulting IntermediateTypical Catalyst SystemPotential Impact on Agrochemical Design
1Suzuki-MiyauraPhenylboronic acid2-hydrazinyl-3-methyl-4-phenylpyridinePd(PPh₃)₄, Na₂CO₃Introduction of aryl groups for enhanced herbicidal or fungicidal activity.
2SonogashiraPhenylacetylene2-hydrazinyl-3-methyl-4-(phenylethynyl)pyridinePdCl₂(PPh₃)₂, CuI, Et₃NCreation of rigid linkers or precursors for further heterocycle formation.
3Buchwald-HartwigAnilineN-phenyl-2-(hydrazinyl)-3-methylpyridin-4-aminePd₂(dba)₃, Xantphos, Cs₂CO₃Introduction of substituted amino groups to modulate insecticidal or fungicidal potency.
4Suzuki-Miyaura4-Fluorophenylboronic acid4-(4-fluorophenyl)-2-hydrazinyl-3-methylpyridinePd(dppf)Cl₂, K₂CO₃Introduction of fluorinated aryl groups to enhance metabolic stability and binding affinity.

The combination of these synthetic strategies allows for a combinatorial approach to the design of new agrochemical candidates. For example, a pyridyl-pyrazole intermediate synthesized via the Knorr reaction can subsequently undergo a Suzuki coupling at the 4-position to introduce a specific aryl group, leading to a highly complex and potentially potent agrochemical. This modular approach is central to the modern discovery process in agrochemicals, enabling the rapid generation of large libraries of compounds for biological screening.

Future Research Directions and Unresolved Challenges

Development of Highly Efficient, Regioselective, and Sustainable Synthetic Methodologies for 2-Hydrazinyl-4-iodo-3-methylpyridine and its Analogues

The efficient and controlled synthesis of this compound is a primary challenge that needs to be addressed. While general methods for the synthesis of hydrazinylpyridines and iodopyridines exist, a dedicated and optimized methodology for this specific substitution pattern is yet to be developed. A common approach for introducing a hydrazinyl group to a pyridine (B92270) ring involves the nucleophilic substitution of a leaving group, such as a halogen, with hydrazine (B178648) hydrate (B1144303). google.comwsu.edugoogle.com For instance, 2-chloropyridine (B119429) derivatives can be converted to their corresponding 2-hydrazinylpyridines by reacting them with hydrazine hydrate. wsu.edugoogle.com

A plausible synthetic route to this compound could, therefore, start from a corresponding 2-chloro-4-iodo-3-methylpyridine (B124934) precursor. The synthesis of such precursors, specifically substituted iodopyridines, has been reported through various methods, including halogen dance reactions. patsnap.com

Future research should focus on:

Optimization of Reaction Conditions: A systematic investigation of solvents, temperature, reaction times, and the use of catalysts could lead to higher yields and purity.

Regioselectivity Control: In cases where multiple reactive sites are present on the pyridine ring, developing methods to ensure the selective introduction of the hydrazinyl and iodo groups at the desired positions is crucial.

Sustainable Chemistry Approaches: The development of greener synthetic routes using less hazardous reagents, renewable solvents, and energy-efficient processes is a key goal in modern organic synthesis. researchgate.netnih.gov This could involve exploring catalytic methods to replace stoichiometric reagents.

Starting Material (Analogous)ReagentProduct (Analogous)Reference
2-Chloropyridine-3,4-dicarbonitrilesHydrazine hydrate2-Hydrazinylpyridine-3,4-dicarbonitriles wsu.edu
2,3-DichloropyridineHydrazine hydrate3-Chloro-2-hydrazinopyridine google.com
2-Bromo-3-iodopyridinen-BuLi, Methyl iodide2-Bromo-4-iodo-3-methylpyridine patsnap.com

Discovery of Novel Reactivity Patterns and Unprecedented Transformation Pathways of the Compound

The dual functionality of this compound, with its nucleophilic hydrazinyl group and the versatile iodo group, opens up a vast landscape of potential chemical transformations. The hydrazinyl moiety can participate in condensation reactions with carbonyl compounds to form hydrazones, which are valuable intermediates for the synthesis of various heterocyclic systems. researchgate.net Furthermore, the hydrazinyl group itself can be a precursor to other functional groups.

The iodo group is a well-established handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. The reactivity of both the hydrazinyl and iodo groups could lead to novel intramolecular reactions, yielding complex fused heterocyclic systems. A recent study has shown the visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes to form 2-(alkyl/arylethynyl) pyridines. rsc.org

Future research should aim to:

Explore Tandem and Cascade Reactions: Design one-pot reactions that sequentially utilize the reactivity of both the hydrazinyl and iodo groups to build molecular complexity efficiently.

Investigate Unconventional Reactivity: Explore reactions under non-classical conditions, such as photochemical or electrochemical activation, which might lead to unprecedented transformations.

Synthesize Novel Heterocyclic Scaffolds: Utilize the compound as a building block for the synthesis of novel and potentially bioactive heterocyclic ring systems.

Integration with Automation and High-Throughput Experimentation for Accelerated Discovery

The exploration of the vast chemical space accessible from this compound can be significantly accelerated by leveraging automation and high-throughput experimentation (HTE). seqens.comresearchgate.nettrajanscimed.comacs.organalytical-sales.com HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, dramatically reducing the time required for reaction optimization and the discovery of new transformations.

Key areas for integration include:

Automated Synthesis Platforms: Employing robotic systems for the precise and reproducible execution of multi-step syntheses of derivatives of the target compound.

High-Throughput Screening of Reactions: Utilizing plate-based formats to rapidly screen for optimal conditions for cross-coupling reactions, condensations, and other transformations.

Data-Driven Discovery: Combining HTE with machine learning algorithms to analyze large datasets of reaction outcomes, predict the success of new reactions, and guide the design of future experiments.

The implementation of HTE has been shown to significantly improve efficiency in both academic and industrial research settings, enabling faster discovery and development of new molecules. trajanscimed.com

Deeper Elucidation of Complex Reaction Mechanisms and Structure-Reactivity Relationships through Integrated Advanced Characterization and Computational Studies

A thorough understanding of the reaction mechanisms and the relationship between the structure and reactivity of this compound and its derivatives is crucial for the rational design of new synthetic methodologies and functional molecules. The interplay between the electron-donating hydrazinyl group and the electron-withdrawing iodo group, along with the steric and electronic effects of the methyl group, can significantly influence the reactivity of the pyridine ring.

Future research efforts should focus on:

Advanced Spectroscopic and Crystallographic Studies: Utilizing techniques like in-situ NMR spectroscopy and X-ray crystallography to identify and characterize reaction intermediates and transition states.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. researchgate.netresearchgate.nettjnpr.org

Kinetic Studies: Performing detailed kinetic analyses of key reactions to gain quantitative insights into reaction rates and mechanisms.

By combining experimental and computational approaches, a comprehensive picture of the factors governing the reactivity of this compound can be established.

Exploration of New Chemical Space through Derivatization and Scaffold Hybridization

The versatile chemical nature of this compound makes it an ideal starting point for the exploration of new chemical space in the quest for novel bioactive compounds. Pyridine-based scaffolds are prevalent in a wide range of FDA-approved drugs. researchgate.net The strategy of scaffold hybridization, where two or more pharmacophoric units are combined into a single molecule, has emerged as a powerful tool in drug discovery. mdpi.commalariaworld.orgrsc.orgnih.gov

Future research in this area should involve:

Systematic Derivatization: Creating libraries of derivatives by modifying both the hydrazinyl and iodo groups with a diverse set of building blocks.

Scaffold Hopping and Hybridization: Combining the this compound core with other known bioactive scaffolds to create novel hybrid molecules with potentially synergistic or novel biological activities. malariaworld.orgrsc.org

Biological Screening: Collaborating with biologists to screen the synthesized compound libraries against a wide range of biological targets to identify new lead compounds for drug discovery programs.

The exploration of new chemical space around this scaffold holds significant promise for the discovery of next-generation therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.